N4-Acetyl-2'-O-methylcytidine

Beschreibung

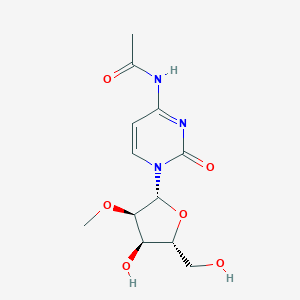

N4-Acetyl-2'-O-methyl-cytidine (ac4Cm) is a dual-modified nucleoside found in the RNA of thermophilic archaea. Its structure combines an N4-acetylated cytosine base with a 2'-O-methylated ribose (Molecular Formula: C₁₂H₁₇N₃O₆; CAS 113886-71-8). This modification enhances RNA stability in extreme environments, such as high temperatures, by reducing hydrolysis and enzymatic degradation .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFBLGNJUNSCC-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447815 | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113886-71-8 | |

| Record name | N4-Acetyl-2′-O-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113886-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ac-2'-OMe-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl-2’-O-methyl-cytidine typically involves the acetylation of cytidine followed by methylation. The process begins with the protection of the hydroxyl groups of cytidine, followed by selective acetylation at the nitrogen-4 position using acetic anhydride. The protected intermediate is then subjected to methylation at the 2’-oxygen position using methyl iodide in the presence of a base such as sodium hydride. Finally, the protecting groups are removed to yield N4-Acetyl-2’-O-methyl-cytidine .

Industrial Production Methods: Industrial production of N4-Acetyl-2’-O-methyl-cytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: N4-Acetyl-2’-O-methyl-cytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetyl group to an amine group.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted nucleosides .

Wissenschaftliche Forschungsanwendungen

Chemistry

N4-Acetyl-2'-O-methyl-cytidine is utilized as a model compound for studying nucleoside modifications. Researchers investigate how these modifications affect RNA stability and functionality, which is crucial for understanding RNA behavior under different physiological conditions.

Biology

In biological research, ac4Cm is significant for exploring RNA modifications and their implications in gene expression regulation. The compound has been identified in tRNA and rRNA of various organisms, including extremophiles, highlighting its evolutionary importance and functional versatility .

Therapeutic and Diagnostic Applications

N4-Acetyl-2'-O-methyl-cytidine is employed in synthesizing modified oligonucleotides for therapeutic purposes, such as antiviral treatments. Its ability to inhibit viral RNA synthesis positions it as a potential candidate for developing antiviral drugs . Additionally, it aids in diagnostic applications by enhancing the efficacy of oligonucleotide-based assays.

Biochemical Properties

The biochemical properties of N4-Acetyl-2'-O-methyl-cytidine include its interaction with various enzymes and proteins. It enhances RNA rigidity and stability through stronger base pairing with guanosine, thereby influencing cellular processes such as signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism involves binding interactions with biomolecules, where ac4Cm acts as a substrate for acetyltransferases like NAT10. This process modifies RNA transcripts, impacting their stability and translation efficiency .

Ac4C-seq Methodology

Recent studies have employed a quantitative sequencing method known as ac4C-seq to map cytidine acetylation across various RNA types. This technique has allowed researchers to identify previously unknown acetylation sites in rRNA and tRNA, providing insights into the biological roles of ac4Cm in cellular processes .

Viral Replication Studies

In clinical studies, N4-Acetyl-5'-methyl-2'-O-methylcytidine has been shown to halt viral RNA synthesis, demonstrating its potential as an antiviral agent. This highlights the therapeutic implications of nucleoside modifications like ac4Cm in combating viral infections.

Wirkmechanismus

The mechanism of action of N4-Acetyl-2’-O-methyl-cytidine involves its incorporation into RNA molecules, where it enhances RNA stability and rigidity. This modification strengthens the base pairing with guanosine, leading to increased RNA structural integrity. The compound also influences RNA metabolism, including translation, splicing, and localization, by altering RNA-protein interactions .

Vergleich Mit ähnlichen Verbindungen

N4-Acetyl-2'-deoxycytidine

- Enzymatic Interactions: Phosphorylated efficiently by mutant kinases (BsdCK-D93A and DmdNK-WT) with up to 100% conversion to monophosphates, unlike unmodified cytidine . Hydrolyzed by YqfB nanotubes (specific activity: 33 U/mg), suggesting enzymatic recognition varies with sugar modifications .

- Applications : Used in phosphoramidites for DNA synthesis (e.g., Ac-dC in oligonucleotide probes) .

N4,2'-O-Dimethylcytidine (m4Cm)

N4-Acetyl-2'-deoxy-5-methylcytidine

Fluorinated Derivatives (e.g., N4-Acetyl-2'-fluoro-2'-deoxycytidine)

- Structure : Fluorine replaces the 2'-hydroxyl, enhancing metabolic stability.

- Use : Research reagent for studying nucleic acid interactions; GMP-grade available for clinical studies .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Enzymatic Specificity : Mutant kinases (e.g., DmdNK-M88A) show reduced activity toward N4-modified deoxycytidines but retain efficiency for ac4Cm analogues, highlighting the impact of sugar modifications on enzyme recognition .

Conformational Stability : CD spectroscopy confirms that 2'-O-methylation (in ac4Cm and m4Cm) stabilizes the anti conformation, which is critical for RNA duplex formation .

Applications in Synthesis :

- ac4Cm's acetyl and methyl groups protect against UV-induced lesions, as seen in stereoselective trans-syn cyclobutane pyrimidine dimer (CPD) formation in N4-acetylated cytidine derivatives .

- Fluorinated derivatives are prioritized for therapeutic oligonucleotides due to enhanced nuclease resistance .

Biologische Aktivität

N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a modified nucleoside that has garnered significant attention due to its biological activities and potential therapeutic applications. This article delves into the compound's molecular characteristics, biological functions, and implications in various fields, particularly in antiviral and anticancer research.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 113886-71-8

- Molecular Formula : C12H17N3O6

- Molar Mass : 299.28 g/mol

- Density : 1.58 g/cm³ (predicted)

- Solubility : Slightly soluble in aqueous base, DMSO, and methanol (when heated and sonicated)

- Appearance : Solid, white to off-white color

- pKa : 10.20 (predicted)

- Storage Conditions : -20°C under inert atmosphere

RNA Stability and Function

This compound is known for enhancing the stability of RNA molecules, particularly in extremophiles such as thermophilic archaea. The dual modifications of acetylation and methylation contribute to increased resilience against degradation by nucleases, thereby playing a crucial role in RNA metabolism and function in extreme environments .

Role in Cellular Processes

- Ribosome Biogenesis : ac4Cm is implicated in the acetylation of cytidine residues within ribosomal RNA (rRNA) and transfer RNA (tRNA). The enzyme NAT10 catalyzes this modification, which is essential for proper ribosome assembly and function .

- Protein Translation : By facilitating ribosome biogenesis, ac4Cm indirectly influences protein synthesis, which is vital for cellular growth and response to environmental stresses .

-

Therapeutic Implications :

- Antiviral Activity : The compound has been explored as an intermediate for developing antiviral drugs. Its structural modifications may enhance the efficacy of nucleoside analogs against viral pathogens .

- Anticancer Properties : Research indicates that targeting NAT10 may provide therapeutic avenues for treating cancers, as this enzyme is often overexpressed in various malignancies .

Case Studies and Experimental Evidence

- NAT10 Knockout Studies :

- In Vitro Studies :

- Structural Insights :

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| RNA Stability | Enhances resistance to degradation; crucial for RNA metabolism in extremophiles |

| Ribosome Biogenesis | Essential for proper assembly and function of ribosomes |

| Protein Translation | Influences overall protein synthesis through ribosomal modifications |

| Antiviral Potential | Explored as an intermediate for antiviral drug development |

| Anticancer Potential | Targeting NAT10 may lead to new cancer therapies due to its overexpression in tumors |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N4-Acetyl-2'-O-methyl-cytidine for experimental handling and storage?

- Methodological Answer : The compound (CAS 3768-18-1) has a molecular formula of C₁₁H₁₅N₃O₆ and a molecular weight of 285.25 g/mol . Stability is maintained under recommended storage conditions (typically –20°C in dry, sealed environments), but it degrades in the presence of strong acids/bases or oxidizing agents . Use inert solvents like anhydrous DMSO for dissolution to avoid hydrolysis. Always confirm purity via HPLC before experimental use .

Q. What safety protocols are essential for handling N4-Acetyl-2'-O-methyl-cytidine in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid ingestion .

- Skin/Eye Irritation (Category 2/2A) : Wear nitrile gloves, lab coats, and safety goggles .

- Respiratory Irritation (H335) : Conduct experiments in well-ventilated areas or under chemical hoods .

Emergency measures include rinsing eyes with water for 15 minutes and using soap for skin contact .

Q. How can researchers confirm the structural identity of N4-Acetyl-2'-O-methyl-cytidine?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (MS) : Confirm molecular weight (285.25 m/z) via ESI-MS .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic acetyl (δ ~2.1 ppm) and methyl (δ ~3.4 ppm) peaks .

- UV Spectroscopy : Compare λmax values with literature data for cytidine derivatives .

Advanced Research Questions

Q. What role does N4-Acetyl-2'-O-methyl-cytidine play in RNA modification studies, and how is it detected?

- Methodological Answer : This modification (abbreviated ac4Cm) occurs in tRNA and mRNA, influencing translational fidelity . Detection involves:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reverse-phase columns (C18) with ion-pairing agents (e.g., tributylamine) to separate modified nucleosides .

- Enzymatic Digestion : Treat RNA with RNase T1 and alkaline phosphatase to hydrolyze RNA into nucleosides for analysis .

Q. How can synthetic efficiency be optimized when incorporating N4-Acetyl-2'-O-methyl-cytidine into oligonucleotides?

- Methodological Answer : As a phosphoramidite monomer (e.g., 5'-O-DMT-protected), optimize:

- Coupling Conditions : Use 0.1 M 5-ethylthio-1H-tetrazole (ETT) as an activator and extend coupling time to 3 minutes to enhance yield .

- Deprotection : Avoid excessive ammonia treatment (>55°C) to prevent acetyl group cleavage .

- Quality Control : Validate incorporation via MALDI-TOF MS or PAGE .

Q. What analytical challenges arise when quantifying N4-Acetyl-2'-O-methyl-cytidine in biological samples, and how are they addressed?

- Methodological Answer : Challenges include low abundance and matrix interference. Solutions:

- Isotope Dilution : Use ¹⁵N/¹³C-labeled internal standards for LC-MS/MS to improve accuracy .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges .

- Limit of Detection (LOD) : Achieve sub-picomolar sensitivity via high-resolution MS (Orbitrap or Q-TOF) .

Q. What functional implications does N4-Acetyl-2'-O-methyl-cytidine have in epigenetic or post-transcriptional regulation?

- Methodological Answer : Studies suggest roles in:

- tRNA Stability : ac4Cm modifications in position 34 of tRNA prevent ribonuclease cleavage, enhancing thermal stability .

- mRNA Localization : Use CRISPR-Cas9 knock-in models to study ac4Cm-modified mRNA in subcellular trafficking .

- Validation : Apply siRNA knockdown of acetyltransferases (e.g., NAT10) to assess phenotypic changes .

Q. How should researchers address contradictions in stability data for N4-Acetyl-2'-O-methyl-cytidine under varying pH conditions?

- Methodological Answer :

- Controlled Stability Assays : Perform accelerated degradation studies at pH 3–10 (37°C, 72 hrs) and monitor via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models to identify pH-sensitive conditions .

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.